Product packaging for Semicarbazide sulfate(Cat. No.:CAS No. 101366-35-2)

Semicarbazide sulfate

Cat. No.: B034869
CAS No.: 101366-35-2
M. Wt: 173.15 g/mol
InChI Key: ZJANHZQTRVGIRP-UHFFFAOYSA-N
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Description

Semicarbazide sulfate is a stable, water-soluble salt of semicarbazide, extensively utilized in organic synthesis and analytical chemistry as a potent nucleophile for the characterization and purification of carbonyl compounds. Its primary research value lies in its ability to form stable crystalline derivatives, known as semicarbazones, upon reaction with aldehydes and ketones. This reaction is fundamental for identifying and isolating carbonyl-containing molecules via melting point analysis, chromatography, or crystallography. The mechanism involves nucleophilic attack by the terminal amino group of semicarbazide on the electrophilic carbon of the carbonyl group, followed by dehydration to form the semicarbazone. Beyond identification, this compound serves as a crucial building block in heterocyclic chemistry for the synthesis of various nitrogen-containing scaffolds, including triazoles and pyrazoles. It is also employed in biochemical studies to investigate carbonyl-mediated processes and as an inhibitor of certain enzymes like semicarbazide-sensitive amine oxidase (SSAO). This product is presented as a high-purity solid to ensure reproducible and reliable results in research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH7N3O5S B034869 Semicarbazide sulfate CAS No. 101366-35-2

Properties

IUPAC Name

aminourea;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(5)4-3;1-5(2,3)4/h3H2,(H3,2,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANHZQTRVGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602072
Record name Sulfuric acid--hydrazinecarboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101366-35-2
Record name Sulfuric acid--hydrazinecarboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Mechanistic Investigations of Semicarbazide Sulfate

Established Synthetic Methodologies for Semicarbazide (B1199961) Salts

The traditional methods for synthesizing semicarbazide salts have been well-documented, primarily relying on hydrazine (B178648) and its derivatives as key starting materials.

The most conventional method for producing semicarbazide involves the reaction between hydrazine and urea (B33335). google.comepa.gov In this process, one mole of hydrazine reacts with one mole of urea to form semicarbazide and ammonia (B1221849). sciencemadness.orgceon.rs The reaction is typically conducted by heating hydrazine hydrate (B1144303) with urea. sciencemadness.orgorgsyn.org The molar ratio of the reactants is crucial; a 1:1 ratio favors the formation of semicarbazide, while other ratios can lead to by-products such as carbohydrazide (B1668358) or biurea. sciencemadness.org For instance, heating urea with hydrazine hydrate in a 2:1 molar ratio has been shown to yield biurea. sciencemadness.org This synthesis route is often criticized for its high cost, largely attributed to the expense of hydrazine. google.com

Another established route involves the reaction of potassium cyanate (B1221674) with hydrazine sulfate (B86663). epa.govorgsyn.org This method also provides a pathway to semicarbazide salts and has been a known preparative technique for some time. epa.gov

Table 1: Comparison of Hydrazine-Based Synthesis Routes for Semicarbazide

Starting Material 1Starting Material 2Key ConditionsPrimary ProductCommon By-products
Hydrazine / Hydrazine HydrateUreaHeating, 1:1 molar ratioSemicarbazideBiurea, Carbohydrazide
Hydrazine SulfatePotassium CyanateAqueous reactionSemicarbazide Salt-

Electrolytic reduction offers an alternative pathway for producing semicarbazide, notably from nitrourea (B1361781). epa.govsciencemadness.org This electrochemical method involves the controlled reduction of nitrourea at a cathode. orgsyn.org Various cathode materials have been successfully employed, including lead, tin, iron, copper, nickel, and mercury, in conjunction with different acidic solutions. orgsyn.orgsciencemadness.org

The formation of semicarbazide sulfate is specifically achieved through the electrolytic reduction of nitrourea using a lead cathode in a sulfuric acid solution. orgsyn.org The process involves placing the nitrourea solution in the cathode compartment (catholyte) of an electrolytic cell. A typical setup uses a lead-lined beaker as the cathode and a lead anode placed within a porous cup, with both compartments containing a sulfuric acid solution. orgsyn.org

The efficiency and yield of the reaction are highly dependent on the operating conditions. The temperature must be kept low, typically below 10°C, as yields decrease rapidly at higher temperatures. orgsyn.org An ice-salt bath is commonly used for cooling. orgsyn.org Current density is another critical parameter, with optimal results observed at around 0.06 to 0.07 amperes per square centimeter. orgsyn.org Following the electrolysis, the resulting solution of this compound is filtered and concentrated under reduced pressure to crystallize the product. orgsyn.org This method provides a direct route to the sulfate salt without requiring a separate salt formation step.

Novel Synthetic Approaches for Semicarbazide Production

In response to the high costs and challenges associated with hydrazine-based syntheses, novel methods have been developed. A prominent alternative route utilizes ammonia and a chlorinated urea derivative.

A newer, more cost-effective process produces semicarbazide by reacting monochlorourea sodium salt with ammonia. google.comgoogle.com This method avoids the direct use of expensive hydrazine as a starting material. google.com The process begins with the synthesis of the monochlorourea sodium salt, which is prepared from urea, sodium hydroxide (B78521), and chlorine. google.comgoogleapis.com This is typically achieved by reacting an aqueous solution of sodium hydroxide with gaseous chlorine to form sodium hypochlorite, which then reacts with urea. google.comgoogleapis.com

The monochlorourea sodium salt is then reacted with ammonia, which acts as both a reactant and a solvent. google.comgoogleapis.com The reaction can be carried out with either aqueous or liquid ammonia, though liquid ammonia is preferred for higher reactivity due to its increased concentration. google.comgoogleapis.com To maximize yield and reaction rate, ammonia is used in a large molar excess, ranging from 10 to 1,000 moles per mole of the monochlorourea sodium salt. google.com The reaction is typically conducted in a closed system to prevent the escape of ammonia, at temperatures between 50°C and 150°C and pressures of 10 to 100 kg/cm ². google.com

Mechanistic studies involving isotopic labeling (N¹⁵) have revealed that this process involves a novel rearrangement of the monochlorourea sodium salt into an amino isocyanate intermediate. google.comgoogle.com This highly reactive intermediate cannot be isolated but subsequently reacts with ammonia to form semicarbazide. google.comgoogle.com This pathway is distinct from the traditional urea-hydrazine reaction. google.com

While the reaction between monochlorourea sodium salt and ammonia can proceed without a catalyst, research has shown that certain catalysts can significantly improve both the reactivity and the yield. google.comgoogleapis.com Effective catalysts for this novel process have been identified as specific metal compounds. google.comgoogle.com

These catalysts fall into two main categories: (A) Chlorides, hydroxides, sulfates, carbonates, acetates, or salicylates of zinc or cadmium. google.comgoogle.com (B) Ammine or ethylenediamine (B42938) complexes of zinc or of cadmium. google.comgoogle.com

These catalysts can be used individually or in combination. googleapis.com For example, the addition of zinc chloride to the reaction mixture of monochlorourea sodium salt and aqueous ammonia has been shown to increase the yield of semicarbazide. google.com The precise mechanisms by which these zinc and cadmium compounds catalyze the reaction have not been fully elucidated. google.com

Table 2: Effect of Zinc Chloride Catalyst on Semicarbazide Yield

CatalystMoles of Ammonia / Mole of Monochlorourea Sodium SaltYield of Semicarbazide
None5070%
Zinc Chloride (0.3 mol equivalent)5085%

Data derived from examples in patent literature, demonstrating the positive effect of the catalyst on reaction yield under specific conditions. google.com

Reaction Kinetics and Thermodynamic Studies of Semicarbazide Formation

Understanding the kinetics and thermodynamics of semicarbazide formation is essential for optimizing reaction conditions and reactor design. Studies have focused primarily on the traditional synthesis route from urea and hydrazine.

The rate of semicarbazide formation from hydrazine and urea has been described by the following rate equation: –r₁ = k₁[NH₂NH₂]⁰.⁵⁸¹⁰ Where –r₁ is the rate of semicarbazide synthesis and [NH₂NH₂] is the concentration of hydrazine. ceon.rs The rate constant (k₁) was determined to be 0.1396 under specific experimental conditions. ceon.rs

Thermodynamic control is also critical, as reaction conditions like temperature and pH dictate the final product distribution. odinity.com For the synthesis of hydrazodicarbonamide, semicarbazide formation is favored at a pH between 7 and 9 and temperatures below 90°C. ceon.rs If the conditions are shifted to a lower pH (3-6) and higher temperatures (85-95°C), the reaction proceeds to form hydrazodicarbonamide. ceon.rs This demonstrates that careful control of thermodynamic parameters is necessary to isolate semicarbazide as the desired product and prevent further reactions.

In the ammonia-based synthesis, the proposed mechanism involving the rearrangement to an amino isocyanate intermediate represents a key finding about the reaction pathway, distinguishing it thermodynamically and kinetically from the direct condensation of hydrazine and urea. google.comgoogle.com

Mechanistic Elucidation of Semicarbazide Synthesis Pathways

The synthesis of semicarbazide, which is subsequently isolated as its sulfate salt, can be achieved through various chemical routes. The mechanistic understanding of these pathways is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The most common industrial method involves the reaction of urea with hydrazine. google.comwikipedia.org Alternative pathways, offering different mechanistic approaches, have also been developed.

One of the primary and most established methods for synthesizing semicarbazide is the reaction between urea and hydrazine. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the urea molecule. This is followed by the elimination of an ammonia molecule to yield semicarbazide.

Reaction Scheme: OC(NH₂)₂ + N₂H₄ → H₂NNHC(=O)NH₂ + NH₃ wikipedia.org

A significant side reaction in this process is the further reaction of the newly formed semicarbazide with another molecule of hydrazine, which leads to the formation of carbohydrazide. wikipedia.org Additionally, if an excess of urea is used, the semicarbazide can react with it to produce hydrazodicarbonamide. google.com The control of stoichiometry and reaction conditions, such as temperature (typically between 80°C and 130°C), is therefore critical to maximize the yield of semicarbazide. google.com

An alternative and mechanistically distinct pathway for the synthesis of semicarbazide involves the rearrangement of a monochlorourea sodium salt. google.comgoogle.com This process begins with the preparation of the monochlorourea sodium salt from urea, sodium hydroxide, and chlorine. google.com The key step in this mechanism is the rearrangement of the monochlorourea sodium salt to form an amino isocyanate intermediate (H₂N-N=C=O). google.com This highly reactive intermediate is not isolated but is immediately trapped by ammonia, which is present in the reaction system, to yield semicarbazide. google.com

Proposed Mechanistic Steps:

Formation of Monochlorourea Sodium Salt: NH₂CONH₂ + NaOH + Cl₂ → [NHClCONH₂]⁻Na⁺ + H₂O

Rearrangement to Amino Isocyanate: [NHClCONH₂]⁻Na⁺ → H₂N-N=C=O + NaCl

Reaction with Ammonia: H₂N-N=C=O + NH₃ → H₂NNHCONH₂

This mechanism was investigated using radioisotope labeling (¹⁵N), which confirmed the proposed reaction pathway. google.com This process is considered advantageous as it can be more economical by reducing the amount of sodium hydroxide and urea required compared to the traditional urea-hydrazine route and avoids the formation of sodium carbonate as a byproduct. google.com

Other reported methods for the preparation of semicarbazide salts include the reaction of potassium cyanate with hydrazine sulfate and the electrolytic reduction of nitrourea. orgsyn.orgepa.gov The reduction of nitrourea can be performed using various cathode materials (such as tin, lead, copper, or mercury) in an acidic medium (sulfuric or hydrochloric acid). orgsyn.org

The following table summarizes the key features of the main synthetic pathways for semicarbazide.

Synthetic Pathway Reactants Key Intermediate Mechanistic Feature Reference(s)
Urea-Hydrazine Route Urea, Hydrazine-Nucleophilic substitution at the carbonyl carbon; rate-limiting step. wikipedia.orgresearchgate.netceon.rs
Monochlorourea Rearrangement Monochlorourea sodium salt, AmmoniaAmino isocyanateRearrangement followed by nucleophilic addition of ammonia. google.comgoogle.com
Nitrourea Reduction Nitrourea, Acid-Electrolytic reduction at a cathode. orgsyn.org
Cyanate-Hydrazine Route Potassium cyanate, Hydrazine sulfate-Reaction between cyanate and hydrazine. orgsyn.orgepa.gov

Derivatization Chemistry and Reaction Mechanisms of Semicarbazide

Semicarbazone Formation through Condensation Reactions

The hallmark reaction of semicarbazide (B1199961) is its condensation with aldehydes and ketones to form semicarbazones. wikipedia.orgvedantu.com This reaction provides a reliable method for the characterization and purification of carbonyl compounds, as semicarbazones are typically crystalline solids with sharp melting points. wikipedia.org The formation of semicarbazones is classified as an imine derivative synthesis, proceeding through a nucleophilic addition-elimination mechanism. wikipedia.orgyoutube.com

The mechanism of semicarbazone formation is analogous to that of imine, oxime, and hydrazone formation. quimicaorganica.org The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. vedantu.com Subsequently, the nucleophilic terminal nitrogen atom of semicarbazide attacks the carbonyl carbon. youtube.comvedantu.com It is noteworthy that only the terminal -NH₂ group of semicarbazide acts as the primary nucleophile, as the lone pairs of the other two nitrogen atoms are delocalized by resonance with the adjacent carbonyl group, rendering them less nucleophilic. doubtnut.comyoutube.com

Table 1: Key Steps in the Mechanism of Semicarbazone Formation

StepDescription
1. Carbonyl Activation Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
2. Nucleophilic Attack The terminal nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon.
3. Intermediate Formation A tetrahedral addition intermediate is formed.
4. Dehydration The intermediate undergoes acid-catalyzed elimination of a water molecule to form the C=N double bond of the semicarbazone.

Semicarbazide hydrochloride is frequently used as a derivatizing agent for carbonyl compounds. thermofisher.com Its utility lies in the chemoselective reaction with aldehydes and ketones, even in the presence of other functional groups. This selectivity is crucial in complex molecular settings, allowing for the specific modification or identification of carbonyl moieties.

For instance, semicarbazide hydrochloride has been employed in the synthesis of various pharmaceutical and bioactive molecules. sathyabama.ac.in It is also used in analytical chemistry for the determination of carbonyl compounds. Due to the lack of a strong chromophore in semicarbazide itself, derivatization is often necessary for UV-Vis or fluorescence detection. A common strategy involves reacting the target carbonyl compound with semicarbazide, followed by a secondary derivatization of the resulting semicarbazone to introduce a chromophoric or fluorophoric tag. researchgate.net This approach has been successfully applied in the analysis of semicarbazide as an impurity in drug substances.

Nucleophilic Substitution Reactions Involving Semicarbazide

While semicarbazide is primarily known as a nucleophile in condensation reactions, its derivatives can participate in nucleophilic substitution reactions. Novel semicarbazone-based α-amidoalkylating reagents have been developed, which can react with a variety of nucleophiles. researchgate.net These reagents, such as 4-(tosylmethyl)semicarbazones, are synthesized through a three-component condensation of a semicarbazone, an aldehyde, and p-toluenesulfinic acid. researchgate.net

In these systems, the tosyl group acts as a good leaving group, allowing for its substitution by H-, O-, S-, N-, and P-nucleophiles. researchgate.net This reactivity provides a versatile method for the synthesis of a wide range of 4-substituted semicarbazones, including analogues with potential biological activity. researchgate.net This demonstrates that the semicarbazone framework can be further functionalized through nucleophilic substitution pathways, expanding its synthetic utility beyond simple carbonyl derivatization.

Metal Complexation Chemistry with Semicarbazide and Semicarbazone Ligands

Semicarbazones are highly effective chelating ligands due to the presence of multiple donor atoms (nitrogen and oxygen) in their structure. pnrjournal.comajchem-b.com This allows them to form stable coordination complexes with a wide array of transition metal ions. grin.comsemanticscholar.org The resulting metal complexes often exhibit interesting structural, electronic, and biological properties that differ from the free ligands. ajchem-b.com

The synthesis of metal complexes with semicarbazone ligands is typically achieved by reacting a suitable metal salt with the pre-synthesized semicarbazone ligand in an appropriate solvent. grin.com A variety of transition metals, including copper(II), lead(II), zinc(II), cobalt(II), nickel(II), and magnesium(II), have been successfully incorporated into complexes with semicarbazone ligands derived from different aldehydes and ketones. grin.com

For example, Schiff bases derived from the reaction of 2-acetyl thiophene (B33073) and thiophene-2-aldehyde with semicarbazide have been used to synthesize a series of metal complexes. grin.com Similarly, ruthenium complexes have been synthesized using benzaldehyde (B42025) semicarbazones as ligands. acs.org The synthesis of these complexes often involves straightforward procedures and results in crystalline products that can be characterized by various spectroscopic and analytical techniques. grin.com

Table 2: Examples of Synthesized Semicarbazone-Based Metal Complexes

Metal IonAldehyde/Ketone PrecursorReference
Cu(II), Pb(II), Zn(II), Co(II), Ni(II), Mg(II)2-Acetyl thiophene, Thiophene-2-aldehyde grin.com
RuBenzaldehyde acs.org
Zn(II)3-Acetylpyridine ajchem-b.com
Re(I)Salicylaldehyde ajchem-b.com
Mn(II), Fe(II), Co(II), Ni(II), Cu(II)Bis(aldehydes)

Semicarbazones typically act as bidentate or tridentate ligands, coordinating to the metal center through the imine nitrogen and the carbonyl oxygen atoms. nih.govnanoient.org This coordination mode leads to the formation of stable five- or six-membered chelate rings. acs.org In some cases, depending on the substituents on the semicarbazone backbone, other donor atoms can also participate in coordination, leading to different coordination geometries. semanticscholar.org

The coordination behavior of semicarbazone ligands can be influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the reaction conditions. acs.org Semicarbazones can exist in keto and enol tautomeric forms, and in metal complexes, they can coordinate as neutral bidentate ligands in the keto form or as monoanionic bidentate ligands after deprotonation in the enol form. nih.gov

For instance, in ruthenium complexes with benzaldehyde semicarbazones, different coordination modes have been observed, including C,N,O-tricoordination, N,O-coordination forming a five-membered chelate, and an unusual four-membered chelate formation as an N,O-donor. acs.org The versatility in coordination modes highlights the rich and complex coordination chemistry of semicarbazone ligands. semanticscholar.orgnanoient.org

Table 3: Common Coordination Modes of Semicarbazone Ligands

Coordination ModeDonor AtomsChelate Ring SizeTautomeric Form
BidentateImine N, Carbonyl O5-memberedKeto (neutral) or Enol (anionic)
TridentateImine N, Carbonyl O, another donor atomVariesVaries
C,N,O-tricoordinationPhenyl C, Imine N, Carbonyl OTwo 5-membered-

Investigations into Other Semicarbazide Derivatives (e.g., thiosemicarbazides, aza-peptides)

Thiosemicarbazides

Thiosemicarbazides are analogues of semicarbazides where the oxygen atom of the urea (B33335) moiety is replaced by a sulfur atom. These compounds serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities.

The synthesis of thiosemicarbazide (B42300) derivatives can be approached through several routes. A common method involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. In the context of starting from semicarbazide, this would involve a multi-step process. Another prominent method is the condensation reaction of thiosemicarbazide with various aldehydes or ketones. This reaction proceeds via nucleophilic attack of the terminal amine group of thiosemicarbazide on the carbonyl carbon, followed by dehydration to form a thiosemicarbazone.

While direct synthesis from semicarbazide sulfate (B86663) is not extensively documented, a plausible pathway involves the in-situ generation of semicarbazide. For instance, processes for preparing thiosemicarbazide have been described using hydrazine sulfate, where the free hydrazine base is liberated in the reaction medium. A similar principle could be applied to semicarbazide sulfate.

A general reaction for the formation of thiosemicarbazones from thiosemicarbazide is depicted below:

General Reaction for Thiosemicarbazone Formation

Reactant 1Reactant 2Product
ThiosemicarbazideAldehyde/KetoneThiosemicarbazone

For example, the reaction of thiosemicarbazide with a generic benzaldehyde derivative would yield the corresponding benzylidene thiosemicarbazone.

Aza-peptides

Aza-peptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This substitution results in the formation of a semicarbazide linkage within the peptide backbone. This modification can significantly influence the conformational properties of the peptide, often inducing β-turn structures, and can enhance metabolic stability by rendering the peptide resistant to proteolytic degradation. nih.govwdlubellgroup.com

The synthesis of aza-peptides fundamentally relies on the incorporation of a semicarbazide moiety. A key strategy in solid-phase aza-peptide synthesis is the "submonomer" approach. nih.govacs.org This method involves the initial attachment of a protected semicarbazone to the solid support, followed by N-alkylation to introduce the desired side chain, and subsequent peptide chain elongation. nih.gov The semicarbazide unit acts as a surrogate for an amino acid.

The general process for incorporating an aza-amino acid into a peptide chain using the submonomer strategy can be summarized as follows:

Semicarbazone Incorporation: A protected semicarbazone is coupled to the growing peptide chain.

Deprotonation and N-alkylation: The semicarbazone is deprotonated, and the desired side chain is introduced via alkylation of the nitrogen atom.

Deprotection: The protecting group on the semicarbazone is removed.

Acylation: The newly formed semicarbazide is acylated with the next amino acid in the sequence to continue the peptide chain elongation. nih.gov

While the literature predominantly describes the use of protected hydrazine derivatives or semicarbazide itself for this purpose, this compound can serve as a viable precursor for the semicarbazide unit after appropriate workup to remove the sulfate counter-ion and any necessary protection-deprotection steps. The resulting free semicarbazide can then be utilized in the established synthetic routes for aza-peptides.

The applications of aza-peptides are diverse, ranging from enzyme inhibitors to receptor ligands. nih.gov For instance, the substitution of an amino acid with its aza-analogue at a critical position can convert an enzyme substrate into a potent inhibitor.

Key Synthetic Steps in Aza-peptide Synthesis (Submonomer Strategy)

StepDescription
1Coupling of a protected semicarbazone to the solid-phase resin.
2Introduction of the amino acid side chain via N-alkylation.
3Removal of the semicarbazone protecting group.
4Acylation with the subsequent amino acid to elongate the peptide chain.

Advanced Characterization and Spectroscopic Analysis of Semicarbazide Compounds

Structural Elucidation Techniques

Structural elucidation is fundamental to understanding the chemical properties and reactivity of semicarbazide (B1199961) compounds. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (FT-IR) provide detailed insights into the three-dimensional arrangement of atoms, the chemical environment of nuclei, and the vibrational modes of functional groups, respectively.

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of crystalline solids, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. In the context of semicarbazide compounds, this technique is crucial for understanding how the semicarbazide or semicarbazone moiety coordinates with metal ions and how counter-ions, such as sulfate (B86663), are integrated into the crystal lattice.

The analysis of such structures provides detailed geometric parameters. For instance, the bond distances between the nickel ion and the donor atoms of the semicarbazone ligand, as well as the Ni-O distance for the coordinated sulfate, can be precisely measured.

Table 1: Selected X-ray Crystallographic Data for [Ni(PLSC)(SO₄)(H₂O)₂]

Parameter Bond/Angle Value
Bond Length (Å) Ni-O(phenolic) 2.035
Ni-N(azomethine) 2.031
Ni-O(semicarbazide) 2.115
Ni-O(sulfate) 2.078
Bond Angle (°) O(phenolic)-Ni-N(azomethine) 91.5
N(azomethine)-Ni-O(semicarbazide) 79.8
O(sulfate)-Ni-O(water) 88.9 - 91.2

Data sourced from a study on a sulfate-coordinated Ni(II) complex with pyridoxal-semicarbazone mdpi.comresearchgate.net.

This crystallographic data is invaluable for confirming the coordination mode of both the semicarbazone ligand and the sulfate ion, providing a solid foundation for interpreting results from other spectroscopic techniques.

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the characterization of the molecular skeleton.

In the analysis of semicarbazide derivatives, ¹H NMR spectroscopy is used to identify the protons of the amide (-CONH₂) and hydrazone (-NH-N=) groups. The chemical shifts of these protons are sensitive to their local electronic environment and can be influenced by factors such as hydrogen bonding and coordination to a metal center. For example, the protons of the -NH₂ group in semicarbazones typically appear as a singlet, while the -NH proton often presents as a broad singlet researchgate.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The carbonyl carbon (C=O) of the semicarbazide moiety is a particularly useful diagnostic peak, typically appearing in the downfield region of the spectrum. The azomethine carbon (-C=N-) is also characteristic.

Table 2: Typical NMR Chemical Shift Ranges for Semicarbazone Derivatives

Nucleus Functional Group Chemical Shift (δ, ppm)
¹H NMR Amide (-CONH₂) 6.5 - 8.5
Hydrazone (-NH -N=) 10.0 - 11.5
Azomethine (-CH=N-) 7.5 - 8.5
Aromatic/Alkyl Protons Variable (dependent on structure)
¹³C NMR Carbonyl (-C =O) 155 - 180
Azomethine (-C =N-) 135 - 160
Aromatic/Alkyl Carbons Variable (dependent on structure)

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

The data from NMR studies are essential for confirming the identity and purity of synthesized semicarbazide compounds and for studying their dynamic behavior in solution.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. It is an effective technique for identifying the functional groups present in a compound. For semicarbazide sulfate, FT-IR is particularly useful for identifying the characteristic vibrations of the semicarbazide backbone and the sulfate anion.

The key vibrational bands for the semicarbazide moiety include the N-H stretching vibrations of the amine and amide groups, the C=O stretching of the carbonyl group, the C=N stretching of the azomethine group (in semicarbazones), and the N-N stretching. Upon complexation with a metal ion, shifts in the positions of the C=O and C=N bands are indicative of coordination through the oxygen and nitrogen atoms, respectively nih.gov.

The presence of the sulfate ion gives rise to its own characteristic IR absorptions. The symmetry of the sulfate ion (T_d for the free ion) determines the number and activity of its vibrational modes. For a free, uncoordinated sulfate ion, typically one strong absorption band (ν₃) is observed around 1100 cm⁻¹. When the sulfate ion coordinates to a metal center, its symmetry is lowered (e.g., to C₂ᵥ for bidentate coordination), causing the ν₃ band to split into multiple components and the appearance of new bands (e.g., the ν₁ symmetric stretch) that were previously IR-inactive researchgate.netudel.edu. A weak band around 620 cm⁻¹ can also be attributed to sulfate ion vibration mdpi.com.

Table 3: Characteristic FT-IR Frequencies for Semicarbazone-Sulfate Compounds

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹)
ν(N-H) Amine/Amide 3100 - 3400
ν(C=O) Carbonyl 1660 - 1690
ν(C=N) Azomethine 1580 - 1630
ν(N-N) Hydrazone 1000 - 1100
ν₃(S-O) Uncoordinated Sulfate (T_d) ~1100
ν₃(S-O) Coordinated Sulfate (e.g., C₂ᵥ) Splitting of the ~1100 band (e.g., 1100-1107, 1060-1090) researchgate.net
ν₁(S-O) Coordinated Sulfate (e.g., C₂ᵥ) 970 - 990 researchgate.net

Frequencies can vary based on the specific compound and its physical state.

FT-IR spectroscopy thus serves as a rapid and informative tool for confirming the presence of key functional groups and for probing the coordination environment of the sulfate ion in semicarbazide complexes.

Electronic and Optical Spectroscopic Investigations

These spectroscopic methods investigate the electronic transitions within a molecule, providing information on the electronic structure, bonding, and, in the case of metal complexes, the geometry around the metal center.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. In semicarbazone derivatives, the spectra are typically characterized by intense bands in the UV region arising from π→π* transitions within aromatic rings and the C=N chromophore. Less intense n→π* transitions, associated with the lone pairs on the oxygen and nitrogen atoms, may also be observed nih.gov.

For transition metal complexes of semicarbazones, the UV-Vis spectra become more complex and informative. In addition to the intra-ligand transitions, two other types of transitions can occur:

d-d transitions: These involve the excitation of electrons between the d-orbitals of the metal ion. These transitions are typically weak and appear in the visible region, providing information about the ligand field splitting and the geometry of the complex researchgate.net.

Ligand-to-Metal Charge Transfer (LMCT) transitions: These are often intense bands that involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. An LMCT transition between a central metal ion and the azomethine nitrogen can be observed around 400 nm mdpi.com.

The solvent can influence the position of the absorption maxima (λ_max) due to differing stabilization of the ground and excited states libretexts.org.

Table 4: Typical UV-Vis Absorption Bands for Semicarbazone Metal Complexes

Wavelength Range (nm) Type of Transition Assignment
250 - 350 π→π* Aromatic rings and C=N chromophore
300 - 400 n→π* C=O, C=N groups
~400 Ligand-to-Metal Charge Transfer (LMCT) Ligand (e.g., azomethine N) → Metal
400 - 700 d-d transition Transitions between metal d-orbitals

The exact positions and intensities of bands are highly dependent on the specific metal ion, ligand structure, and solvent.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable only to species with one or more unpaired electrons, such as transition metal complexes (e.g., Cu(II), Mn(II), V(IV)) and organic radicals. It provides detailed information about the electronic structure and the environment of the paramagnetic center.

For copper(II) complexes (a d⁹ system with one unpaired electron) of semicarbazones with a sulfate counter-ion, EPR spectra are particularly informative. The spectra are characterized by g-values and hyperfine coupling constants (A). In frozen solutions or powdered samples, anisotropy in the g and A tensors can be observed, allowing for the determination of principal values (e.g., g_|| and g_⊥; A_|| and A_⊥) ethz.ch.

The relationship g_|| > g_⊥ > 2.0023 is typically consistent with a dₓ₂₋ᵧ₂ ground electronic state for the Cu(II) ion, which is common for square planar or tetragonally distorted octahedral geometries nih.govmdpi.com. The magnitude of the g-values and the copper hyperfine coupling constant A_|| provides insight into the covalent character of the metal-ligand bonds. Furthermore, the parameter G, calculated as (g_|| - 2) / (g_⊥ - 2), can be used to assess the extent of exchange interaction between copper centers in a polycrystalline sample. A G-value greater than 4 suggests that exchange interactions are negligible mdpi.com.

Table 5: Representative EPR Spectral Parameters for a Cu(II)-Semicarbazone Sulfate Complex | Parameter | Description | Typical Value | | :--- | :--- | :--- | | g_|| | g-tensor component parallel to the principal axis | 2.20 - 2.28 | | g_⊥ | g-tensor component perpendicular to the principal axis | 2.04 - 2.08 | | g_av | Average g-value in solution | ~2.11 | | A_|| (Cu) | Hyperfine coupling constant parallel to the axis | 160 - 200 x 10⁻⁴ cm⁻¹ | | A_⊥ (Cu) | Hyperfine coupling constant perpendicular to the axis | 15 - 40 x 10⁻⁴ cm⁻¹ | | G | Exchange interaction parameter | > 4 (for negligible exchange) | Values are representative for Cu(II) complexes with N,O-donor semicarbazone ligands nih.govmdpi.com.

EPR spectroscopy is, therefore, an indispensable tool for characterizing the magnetic and electronic properties of paramagnetic semicarbazide metal complexes.

Mass Spectrometry for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and identification of semicarbazide compounds. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides the molecular weight of the parent compound and reveals its structure through characteristic fragmentation patterns. libretexts.orgchemguide.co.uk When semicarbazone derivatives are analyzed, they undergo distinct fragmentation, often involving the initial loss of small neutral molecules. Common fragmentation modes include the loss of isocyanic acid (HNCO), urea (B33335) (NH₂·CO·NH₂), or the NH₂·CO·NH· radical, with the prevalence of each pathway depending on the specific chemical structure of the derivative. rsc.org

Coupled with liquid chromatography (LC-MS/MS), this technique offers high sensitivity and selectivity for detecting and quantifying semicarbazide in various matrices. nih.govrsc.org Often, a derivatization step is employed, for instance with 2-nitrobenzaldehyde, to enhance the compound's chromatographic retention and ionization efficiency, allowing for reliable detection even at low concentrations. tandfonline.com

Beyond identification, mass spectrometry serves as a powerful tool for real-time reaction monitoring. By tracking the m/z signals corresponding to reactants, intermediates, and products over time, researchers can gain insights into reaction kinetics and mechanisms without the need for sample quenching or offline analysis.

Interactive Data Table: Example Mass Spectrometry Fragmentation Data for a Semicarbazide Derivative
CompoundMolecular Ion (M+) [m/z]Major Fragment Ions [m/z]Probable Lost Fragment
1-[(Phenyl)carbonyl]4-(3-Chlorophenyl)thiosemicarbazide305.04168, 111, 105, 77S=C=NH, C₆H₄Cl, C₆H₅CO, C₆H₅
1-[(Phenyl)carbonyl]4-(2,5-dichlorophenyl)thiosemicarbazide339.00172, 136, 105, 77C₇H₅Cl₂N₂, C₇H₅Cl₂N, C₆H₅CO, C₆H₅

Data sourced from studies on related thiosemicarbazide (B42300) derivatives, illustrating typical fragmentation. researchgate.net

Thermophysical and Thermal Decomposition Studies

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of semicarbazide compounds. tainstruments.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For instance, the thermal decomposition of 5-nitro-2-furaldehyde (B57684) semicarbazone shows a maximum mass loss of 67% occurring at 516.5 K. akjournals.com Similarly, semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate undergoes an initial endothermic dehydration stage followed by two distinct exothermic decomposition stages between 178°C and 241°C. bit.edu.cn

The data obtained from TGA curves can be used to determine crucial kinetic parameters of the decomposition process, such as the activation energy (Ea), reaction order (n), and pre-exponential factor (A). nih.gov Methods like those developed by Thomas-Clarke or Coats-Redfern are applied to the TGA data to calculate these parameters, which provide quantitative insight into the stability of the compound and the mechanism of its decomposition. researchgate.net Studies on related compounds have shown that decomposition can be a multi-step process, and kinetic analysis can be performed for each distinct stage. researchgate.net

Interactive Data Table: Thermal Decomposition Data for 5-Nitro-2-Furaldehyde Semicarbazone
Analysis TypeTemperature Range (°C)Key EventObservation
TGA20 - 1000DecompositionMaximum mass loss at 243.35°C (516.5 K)
TGA20 - 1000Mass Loss %67%
DSC20 - 352Decomposition Energy326.93 kJ mol⁻¹

Data derived from the thermal analysis of a representative semicarbazone derivative. akjournals.com

The behavior of semicarbazide in solutions is heavily influenced by its interactions with solvent molecules. These solute-solvent interactions can be comprehensively studied by measuring various thermophysical properties of the solutions at different temperatures and concentrations. acs.orgacs.org Key parameters investigated include apparent molar volume (Vϕ), apparent molar isentropic compressibility (Kϕ,s), and viscosity coefficients (A and B). researchgate.net

For semicarbazide hydrochloride in aqueous solutions, studies have revealed the dominance of solute-solvent interactions, which tend to strengthen with increasing temperature. acs.orgacs.org These interactions are primarily hydrophilic–hydrophilic and hydrophilic–hydrophobic in nature. acs.org The co-sphere overlap model is often used to interpret the volumetric data, providing a deeper understanding of how the solute and solvent structures are mutually affected. researchgate.net The sign of the temperature derivative of the viscosity B-coefficient (dB/dT) is also used to determine the structure-making or structure-breaking ability of the solute in the solvent. researchgate.net

Interactive Data Table: Thermophysical Parameters for Studying Molecular Interactions
ParameterSymbolInformation Derived
Apparent Molar VolumeSolute-solvent interactions
Partial Molar Volume at Infinite DilutionVϕ⁰Solute-solvent interactions
Apparent Molar Isentropic CompressibilityKϕ,sHydration of the solute
Jones-Dole Viscosity A-coefficientASolute-solute interactions
Jones-Dole Viscosity B-coefficientBSolute-solvent interaction size and shape effects
Hepler's Constant(∂²Vϕ⁰/∂T²)PStructure making/breaking ability of the solute

These parameters are commonly calculated from density, sound velocity, and viscosity measurements of semicarbazide solutions. acs.orgresearchgate.netresearchgate.net

Magnetic and Molar Conductivity Measurements of Semicarbazide Complexes

Magnetic susceptibility and molar conductivity measurements are essential for characterizing the metal complexes formed by semicarbazide and its derivatives (semicarbazones). These techniques provide critical information about the electronic structure and geometry of the central metal ion and the electrolytic nature of the complex in solution.

Magnetic moment measurements, typically determined using a Gouy balance, help to establish the number of unpaired electrons in the metal center. asianpubs.orgekb.eg This information is used to distinguish between paramagnetic and diamagnetic complexes and to infer the geometry of the complex. tandfonline.com For example, magnetic moment values can suggest whether a complex adopts an octahedral, tetrahedral, or square planar geometry.

Molar conductivity measurements are performed on dilute solutions of the complexes in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). uobaghdad.edu.iqsemanticscholar.org The resulting conductivity value indicates whether the complex behaves as a non-electrolyte or an electrolyte (e.g., 1:1, 1:2). asianpubs.org This helps determine if any of the ligands or counter-ions are located outside the primary coordination sphere of the metal ion. researchgate.net

Interactive Data Table: Characterization Data for Transition Metal Semicarbazone Complexes
Metal ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)Inferred Property
Co(II) Complex10.664.89-5.111:2 Electrolyte, Paramagnetic (Octahedral)
Ni(II) Complex11.23Diamagnetic1:2 Electrolyte, Diamagnetic
Cu(II) Complex9.431.84-1.921:2 Electrolyte, Paramagnetic
Fe(II) Complex26.2-Non-electrolyte

Data represents typical values found for various semicarbazone complexes in the literature. asianpubs.orgresearchgate.netresearchgate.net

Elemental Compositional Analysis of Semicarbazide Derivatives

Elemental analysis is a fundamental and indispensable technique for the characterization of newly synthesized semicarbazide derivatives and their metal complexes. nih.gov This analysis determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) within a pure compound. semanticscholar.org

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. uobaghdad.edu.iqjcsp.org.pk A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula, confirming its stoichiometry and purity. uobaghdad.edu.iq This validation is a critical step before proceeding with more advanced spectroscopic and structural analyses.

Interactive Data Table: Example Elemental Analysis Data for a Semicarbazide Derivative
CompoundFormulaElementCalculated (%)Found (%)
1-[(Phenyl)carbonyl]4-(3-Chlorophenyl)thiosemicarbazideC₁₄H₁₂ClN₃OSC54.9855.00
H4.114.00
N13.7614.78
Cl11.6111.99
S10.5910.91

Data sourced from a representative study on a thiosemicarbazide derivative. researchgate.net

Theoretical and Computational Chemistry Studies on Semicarbazide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has become a standard tool in chemical research due to its favorable balance of accuracy and computational cost. chemrxiv.org In the study of semicarbazide (B1199961) and its derivatives, DFT is applied to elucidate molecular geometry, electronic properties, and intermolecular forces. researchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govnih.gov By finding the minimum energy conformation, researchers can obtain accurate theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov The hybrid B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for these optimizations. nih.gov

Once the geometry is optimized, a range of electronic properties can be analyzed. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capability. nih.gov The difference in energy between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. nih.gov

Other important electronic parameters derived from DFT calculations include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, which helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 1: Examples of Electronic Properties Calculated for Semicarbazide Derivatives using DFT.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Method
(E)‑1‑(3, 5 dibromo benzylidene) semicarbazide-6.58-1.794.79B3LYP/6-311++G(d,p)
N'-(...)-2-(naphthalen-2-yloxy) acetohydrazide-5.99-0.795.20DFT Calculation

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. mdpi.comresearchgate.net Understanding these interactions is crucial for crystal engineering and predicting the physical properties of solids. Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govnih.govmdpi.com

For example, in one study of a semicarbazone derivative, the key interactions were found to be:

H···H (55.4%)

H···O/O···H (14.8%)

H···C/C···H (11.7%)

H···N/N···H (8.3%) nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of the electronic density to characterize the nature of chemical bonds and intermolecular interactions. mdpi.com By analyzing the topological properties of the electron density at bond critical points, QTAIM can classify interactions as shared-shell (covalent) or closed-shell (like hydrogen bonds and van der Waals forces) and quantify their strength. mdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Thiosemicarbazone-Nickel(II) Complex. nih.gov
Interaction TypePercentage Contribution (%)
F···H/H···F28.5
H···H22.2
C···H/H···C14.1
S···H/H···S10.0
Ni···H/H···Ni8.6

Reaction Mechanism Simulations and Kinetic Modeling

Computational chemistry is used to model the pathways of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally. elte.hu In the context of semicarbazide, this involves studying reactions such as the formation of semicarbazones from aldehydes or ketones. pbworks.comodinity.com

Molecular Dynamics and Monte Carlo Simulations in Semicarbazide Research

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems over time. nih.govscienceopen.com These methods are essential for understanding how molecules move, conform, and interact with their environment, such as a solvent. nih.gov

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles evolve over time. mdpi.comnih.gov In semicarbazide research, MD can be used to analyze the stability of a molecule in a solvent like water, observing how it interacts with surrounding water molecules and whether its conformation remains stable. researchgate.netrsc.org

Monte Carlo (MC) simulations use statistical methods to sample the conformational space of a molecule. nih.govscienceopen.com Instead of following a time-based trajectory, MC simulations generate a collection of configurations based on their thermodynamic probability. nih.govscienceopen.com This approach is particularly useful for calculating thermodynamic properties and exploring the different shapes a flexible molecule can adopt. rsc.org Both MD and MC simulations are valuable for assessing the interactions between a molecule and a surface or within a complex biological environment. rsc.org

Molecular Docking Studies on Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a semicarbazide derivative) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. mdpi.combiointerfaceresearch.com This method is a cornerstone of structure-based drug design. nih.govmdpi.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. biointerfaceresearch.commdpi.com A more negative binding energy suggests a more favorable and stable interaction. ucl.ac.uk Docking studies can reveal crucial information about the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in a protein's active site. mdpi.comucl.ac.uk Semicarbazide derivatives have been evaluated through docking for their potential interactions with biological targets like DNA and various enzymes, revealing an intercalative mode of binding in some cases. nih.govias.ac.in

Table 3: Example of Molecular Docking Binding Energies for Palladium(II) Complexes with a Receptor Protein (DR5 - PDB ID: 1BU3). mdpi.com
CompoundBinding Energy (kcal/mol)
Complex 1-6.4215
Complex 2-7.5148
Complex 3-7.0343
Complex 4-6.8831

Applications in Advanced Chemical Synthesis and Materials Science

Utility of Semicarbazide (B1199961) as a Chemical Intermediate in Organic Synthesis

Semicarbazide is a potent intermediate for the synthesis of a wide array of organic compounds. sathyabama.ac.in It is particularly instrumental in the preparation of various heterocyclic systems, Schiff's bases, and metal complexes. ajchem-b.com The condensation reaction of semicarbazide with aldehydes or ketones is a fundamental process that leads to the formation of semicarbazones. ajchem-b.com These semicarbazones are not merely derivatives for identification but also serve as versatile precursors for further synthetic transformations.

One of the most significant applications of semicarbazide in organic synthesis is as a starting material for the creation of heterocyclic compounds. ajchem-b.com Small molecules containing heterocyclic rings such as triazoles, oxadiazoles (B1248032), and thiadiazoles have been synthesized using semicarbazide derivatives. ajchem-b.com These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. nih.gov The synthesis of these compounds often involves the reaction of semicarbazide with various isocyanates and isothiocyanates. ajchem-b.com

Furthermore, semicarbazide derivatives are employed in the synthesis of more complex molecular architectures. For instance, the reaction of 4-nitrosemicarbazide with 1,3-dicarbonyl compounds can lead to the formation of new linear compounds or heterocycles with a pyrazole (B372694) framework. acs.org

Role as an Analytical Reagent and Derivatizing Agent for Carbonyl Compounds

Semicarbazide hydrochloride is a classical reagent used in qualitative organic analysis for the identification and characterization of aldehydes and ketones. wikipedia.orglibretexts.org The reaction between semicarbazide and a carbonyl compound results in the formation of a semicarbazone, which is a crystalline solid with a sharp and well-defined melting point. wikipedia.orglibretexts.org This property is particularly useful for distinguishing between different carbonyl compounds, especially when the parent aldehyde or ketone is a liquid. libretexts.org

The formation of semicarbazones is an example of an imine formation reaction, which involves the condensation of a primary amine with a carbonyl group. wikipedia.org The reaction is typically carried out by adding a basic reagent like sodium acetate (B1210297) to a solution of semicarbazide hydrochloride to liberate the free semicarbazide, which then reacts with the carbonyl compound. truman.edu Although semicarbazide possesses two amino groups, only one is a reactive amine, while the other is deactivated by the adjacent carbonyl group, rendering it amide-like. libretexts.orgmsu.edu

The utility of semicarbazide as a derivatizing agent extends to various analytical techniques. For example, it is used as a detection reagent in thin layer chromatography (TLC), where it stains α-keto acids, allowing for their visualization under ultraviolet light. wikipedia.org

Table 1: Semicarbazone Derivatives of Common Carbonyl Compounds

Carbonyl CompoundSemicarbazone Melting Point (°C)
Formaldehyde169
Acetaldehyde162
Acetone187
Benzaldehyde (B42025)222
Cyclohexanone (B45756)166

Catalytic Applications of Semicarbazide-Derived Schiff Base Complexes

Schiff bases derived from the condensation of semicarbazide with aldehydes or ketones can act as versatile ligands that coordinate with various metal ions. ajchem-b.com These metal complexes, particularly those involving transition metals, have garnered significant attention for their catalytic activities in a range of organic reactions. nih.govsdu.dk The structural features of semicarbazone ligands allow them to form stable complexes with metals through their oxygen and nitrogen donor atoms. sathyabama.ac.in

These Schiff base metal complexes have been shown to be effective catalysts in oxidation, reduction, and hydrolysis reactions. ajchem-b.com The catalytic activity is often attributed to the ability of the metal center to exist in different oxidation states and to coordinate with the substrate molecules, thereby facilitating the chemical transformation. Imine ligand-containing transition metal complexes, such as those with copper, zinc, and cadmium, have also been utilized as precursors for the synthesis of metal or metal chalcogenide nanoparticles. nih.govsdu.dk

The applications of these catalytic systems are found in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals. nih.gov The ease of synthesis and the tunability of the electronic and steric properties of the Schiff base ligands make them an attractive area of research for the development of new and efficient catalysts. sdu.dk

Development of Novel Heterocyclic Compounds utilizing Semicarbazide

Semicarbazide and its derivatives are fundamental building blocks in the synthesis of a diverse range of novel heterocyclic compounds. ajchem-b.com The reactivity of the semicarbazide moiety allows for its incorporation into various ring systems, leading to the formation of five- and six-membered heterocycles containing nitrogen, oxygen, and sulfur atoms. rsc.org These N-heterocycles are of significant interest due to their prevalence in biologically active molecules, pharmaceuticals, and agrochemicals. rsc.org

For example, the reaction of semicarbazide hydrochloride with various aldehydes can lead to the formation of oxadiazoles through an electrocyclization process. rsc.org Similarly, thiosemicarbazide (B42300), a sulfur analog of semicarbazide, is a precursor for the synthesis of thiadiazole derivatives. ekb.eg The cyclocondensation of thiosemicarbazide with compounds like cyclohexanone can yield benzopyrazole derivatives. ekb.eg

Furthermore, semicarbazide derivatives have been utilized in the synthesis of pyridazine (B1198779) and pyrazine (B50134) derivatives, which are important scaffolds in medicinal chemistry. nih.gov The synthesis often involves the condensation of a semicarbazide derivative with a suitable precursor containing the desired heterocyclic core. nih.gov The resulting compounds have shown potential as tuberculostatic agents. nih.gov The versatility of semicarbazide as a synthon continues to be explored for the development of new and complex heterocyclic frameworks. researchgate.net

Applications in Advanced Functional Materials (e.g., photochromic dyes, ionophores)

Semicarbazide derivatives are being increasingly investigated for their potential applications in the field of advanced functional materials. Their unique electronic and structural properties make them suitable candidates for the development of materials with specific optical and recognition capabilities.

One area of application is in the design of chemosensors. For instance, a semicarbazide-based naphthalimide has been synthesized and shown to function as a colorimetric and "turn-on" fluorescent chemodosimeter for the selective and sensitive detection of copper ions (Cu²+). researchgate.net The mechanism involves a Cu²⁺-promoted hydrolysis of the semicarbazide moiety, which leads to a distinct color change and a significant enhancement in fluorescence. researchgate.net

While direct applications of semicarbazide sulfate (B86663) in photochromic dyes are less documented, the closely related thiosemicarbazones have been explored as a promising class of photoswitches. rsc.orgrsc.org These molecules can undergo reversible isomerization around the C=N double bond upon exposure to light, leading to changes in their absorption spectra and other properties. rsc.orgrsc.org This photochromic behavior is being harnessed for the development of stimuli-responsive systems. rsc.orgrsc.org The principles demonstrated with thiosemicarbazones could potentially be extended to semicarbazide-based systems for the creation of novel photochromic materials.

Biochemical and Environmental Research Perspectives of Semicarbazide

Studies on Enzyme Inhibition by Semicarbazide (B1199961) and its Derivatives (e.g., Semicarbazide-Sensitive Amine Oxidase, Urease, MAO)

Semicarbazide and its derivatives have been the subject of numerous studies for their ability to inhibit various enzymes, playing a significant role in biochemical research.

Semicarbazide-Sensitive Amine Oxidase (SSAO) : Semicarbazide is a potent and specific irreversible inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme so named due to its high sensitivity to this compound. SSAO, also known as primary-amine oxidase, is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia (B1221849). researchgate.netadelaide.edu.au The inhibition of SSAO by semicarbazide is an active-site-directed irreversible process. bcpc.org It involves the formation of a non-covalent enzyme-semicarbazide complex, which then reacts to create an irreversibly inhibited enzyme. bcpc.org This inhibitory action is significant as SSAO is implicated in various physiological and pathological processes, including glucose transport, inflammation, and atherosclerosis. europa.eumdpi.com

Urease : Derivatives of semicarbazide, specifically semicarbazones, have demonstrated significant inhibitory activity against urease. mdpi.comnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. nih.govfood.gov.uk Studies have synthesized various semicarbazone derivatives and evaluated their potential as urease inhibitors. For instance, 1-(3-fluorobenzylidene)semicarbazide was identified as a potent inhibitor with a very low IC50 value, indicating high efficacy. mdpi.com Molecular docking studies have been employed to understand the binding mechanisms of these derivatives within the active site of the urease enzyme. mdpi.comnih.gov

Monoamine Oxidase (MAO) : The relationship between semicarbazide and Monoamine Oxidase (MAO) is primarily studied in the context of SSAO. While SSAO and MAO both deaminate amines, they have different inhibitor patterns. researchgate.netadelaide.edu.au However, some selective MAO-A inhibitors have been shown to also inhibit SSAO in a concentration-dependent manner. nih.gov For example, the MAO-A inhibitors amiflamine (B1664870) and FLA 788(+) were found to inhibit SSAO, although their properties as SSAO inhibitors differed from their action on MAO-A. nih.gov Conversely, research has also focused on developing selective MAO-B inhibitors from thiosemicarbazone derivatives for potential use in treating neurodegenerative diseases like Parkinson's. ijrpc.com

Table 1: Enzyme Inhibition by Semicarbazide and its Derivatives

Enzyme Inhibitor Class Example Inhibitor IC50 / Ki Value Inhibition Type Reference
SSAO Semicarbazide Semicarbazide Ki = 85 µM Irreversible bcpc.org
Urease Semicarbazone Derivative 1-(3-fluorobenzylidene)semicarbazide IC50 = 0.52 µM - mdpi.com
MAO-A MAO-A Inhibitor (also inhibits SSAO) FLA 788(+) Kislope = 0.26 µM (for MAO-A) Competitive, Reversible nih.gov
MAO-A MAO-A Inhibitor (also inhibits SSAO) Amiflamine Kislope = 7 µM (for MAO-A) Competitive, Reversible nih.gov
SSAO MAO-A Inhibitor FLA 788(+) Ki = 180 µM (for SSAO) Noncompetitive, Reversible nih.gov
SSAO MAO-A Inhibitor Amiflamine Kislope = 135 µM (for SSAO) Competitive, Irreversible (after preincubation) nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Proteins, DNA)

Semicarbazide's biological effects are rooted in its interactions with essential macromolecules like proteins and DNA.

Proteins : The most prominent interaction of semicarbazide with proteins is its inhibition of enzymes, as detailed in the previous section. The enzyme SSAO is a primary protein target. researchgate.net Beyond enzyme inhibition, research has shown that derivatives can bind to other types of proteins. For example, studies on semicarbazone complexes have investigated their binding affinity towards transport proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). pesticidestewardship.org These interactions are often studied using techniques like spectrofluorimetric titration and molecular docking to understand the binding modes within the protein's active pockets. pesticidestewardship.org

DNA : Semicarbazide and its derivatives have been shown to interact with DNA, which can lead to genotoxic effects. Research indicates that semicarbazide can induce sequence-specific DNA damage, particularly in the presence of copper ions (Cu(II)). nih.gov This damage occurs through the generation of reactive oxygen species (ROS), including hydrogen peroxide, and semicarbazide-derived free radicals like carbamoyl (B1232498) radicals. nih.gov The DNA damage has been observed to occur frequently at thymine (B56734) and cytosine residues, and also at guanine (B1146940) (G) in specific sequences like 5'-AG. nih.gov Furthermore, studies on certain semicarbazide derivatives have revealed an intercalative mode of binding with DNA. illinois.edu This means the molecules insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. illinois.edu

Environmental Occurrence and Distribution Studies of Semicarbazide

Semicarbazide is now recognized as an emerging environmental pollutant, particularly in marine ecosystems. Its presence stems from various sources, including being a metabolite of the banned veterinary drug nitrofurazone, a byproduct from the use of the food additive azodicarbonamide, and its use as an industrial chemical. bcpc.org

Environmental monitoring studies have confirmed the distribution of semicarbazide in different environmental compartments. The first report of its presence in the aquatic environment was in 2010. A study investigating the area near the Chaohe River estuary found semicarbazide in seawater, sediment, and shellfish.

Table 2: Environmental Concentrations of Semicarbazide

Location Matrix Concentration Range Reference
Near Chaohe River estuary Seawater 0.18–70.6 µg/L
Near Chaohe River estuary Sediment 0.26–18.9 µg/kg
Near Chaohe River estuary Shellfish 0.82–6.46 µg/kg
Western Laizhou Bay Seawater 10⁻¹¹ kg/L nih.gov
Western Laizhou Bay Shellfish 10⁻¹⁰ kg/L nih.gov
Jincheng and Sishili bays Seawater 0.011–0.093 µg/L nih.gov
Jincheng and Sishili bays Shellfish 0–0.75 µg/kg nih.gov

The detection of semicarbazide in various environmental samples highlights its potential to contaminate aquatic food chains. The positive correlation found between semicarbazide levels in seawater and in shellfish indicates that the surrounding water is a primary source of contamination for these organisms.

Bioaccumulation Studies in Aquatic Organisms focusing on Pathways

Bioaccumulation is the process by which organisms absorb a substance from the environment at a rate faster than that at which the substance is lost. Semicarbazide has been shown to bioaccumulate in aquatic organisms, posing a potential risk to the food chain.

The primary pathway for bioaccumulation in aquatic organisms is the uptake from contaminated seawater. nih.gov Research on the scallop Chlamys farreri provides detailed insights into this process. A study exposing scallops to varying concentrations of semicarbazide in seawater found a positive correlation between the exposure concentration and the resulting residue levels in the scallop tissues.

Key findings from these bioaccumulation studies include:

Tissue Distribution : Semicarbazide accumulates in all examined tissues of the scallop, with the highest levels found in the digestive gland (viscera) and the lowest in the adductor muscle. Intermediate levels were found in the gills, gonads, and mantle.

Chemical Forms : It exists in both free and tissue-bound forms within the organisms. In scallops, the majority was found in the free form, while the bound form accounted for 12.1% to 32.7%, depending on the tissue.

Time to Steady State : The time for semicarbazide to reach a steady-state concentration in the scallops was found to be 25 days.

Bioconcentration Factor (BCF) : The BCF, a measure of a chemical's tendency to concentrate in an organism, was found to be higher at lower exposure concentrations of semicarbazide.

These findings confirm that even low concentrations of semicarbazide in the aquatic environment can lead to its accumulation in shellfish, highlighting the importance of monitoring this contaminant in aquaculture.

Inhibition of Microbial Growth and Metabolic Processes by Semicarbazide

Derivatives of semicarbazide, particularly semicarbazones and thiosemicarbazones, have been widely investigated for their antimicrobial properties. These compounds have shown the ability to inhibit the growth of various bacterial strains.

The antibacterial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. Studies have demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Semicarbazide Derivatives

Bacterial Strain Derivative Class Activity Range (MIC) Reference
Staphylococcus aureus Thiosemicarbazides 32–256 µg/mL
Staphylococcus epidermidis Thiosemicarbazides 32–256 µg/mL
Staphylococcus aureus Hydroxy Semicarbazones -
Escherichia coli Hydroxy Semicarbazones -
Pseudomonas aeruginosa Hydroxy Semicarbazones -
Klebsiella pneumoniae Hydroxy Semicarbazones -
Micrococcus luteus Hydroxy Semicarbazones -

The metabolic processes targeted by these compounds are also a key area of research. One proposed mechanism of action for the antibacterial effects of thiosemicarbazide (B42300) derivatives is the inhibition of type IIA topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication. By inhibiting them, the compounds disrupt DNA synthesis, leading to the arrest of bacterial growth. Specifically, some thiosemicarbazides have been shown to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, which is essential for its function.

Q & A

Q. What are the standard analytical methods for quantifying semicarbazide sulfate in microbiological assay matrices?

Researchers should employ high-performance liquid chromatography (HPLC) with UV detection, validated for sensitivity (detection limits ≤1.0 µg/mL) and specificity against common assay interferents. Calibration curves must span 0.5–20.0 µg/mL, with recovery rates ≥90% in spiked samples. Cross-validation using mass spectrometry (LC-MS) is recommended for confirmatory analysis .

Q. How does this compound interfere with antibiotic susceptibility testing?

this compound exhibits antagonistic effects on aminoglycosides (e.g., streptomycin) and β-lactams (e.g., penicillin G) by binding to aldehyde/ketone groups in antibiotic structures, reducing their bioactivity. Researchers must adjust antibiotic concentrations (e.g., +30–50% for streptomycin) in assays containing this compound ≥2.0 µg/mL to mitigate false-negative results .

Q. What are the recommended storage conditions for this compound to ensure stability in experimental settings?

Store lyophilized this compound at –20°C in anhydrous conditions. For aqueous solutions, prepare fresh daily or freeze aliquots at –80°C (≤1 week stability). Degradation is accelerated by light and temperatures >25°C, leading to hydrazine byproducts detectable via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to isolate this compound's effects from matrix-derived artifacts?

Use a two-phase approach:

  • Phase 1: Conduct dose-response studies with this compound (0.5–10.0 µg/mL) in control matrices (e.g., broth without antibiotics) to establish baseline interference thresholds.
  • Phase 2: Apply factorial designs (e.g., 2×2 ANOVA) to evaluate interactions between this compound and target variables (e.g., pH, bacterial strain variability). Include positive/negative controls with known antagonists (e.g., rifampin) to validate specificity .

Q. How should contradictory data on this compound's role as a microbiological antagonist be reconciled?

Contradictions often arise from strain-specific responses (e.g., B. subtilis vs. S. aureus) or variations in semicarbazide-antibiotic molar ratios. Researchers must:

  • Replicate studies under identical conditions (pH, temperature, incubation time).
  • Perform comparative meta-analyses using standardized metrics (e.g., minimum inhibitory concentration (MIC) fold-changes).
  • Report raw data (e.g., zone-of-inhibition diameters) alongside normalized results to enable cross-study validation .

Q. What methodologies are effective for studying this compound's interaction with transition metals in catalytic systems?

Use spectroscopic techniques (e.g., UV-Vis, FTIR) to characterize semicarbazide-metal complexes. Electrochemical methods (cyclic voltammetry) can quantify redox activity shifts. For kinetic studies, employ stopped-flow spectrophotometry to monitor reaction rates under varying metal concentrations (1–100 µM) and pH (4.0–8.0) .

Q. How can systematic reviews address gaps in this compound's application across diverse microbiological models?

Follow PRISMA guidelines to extract data from Scopus and Web of Science databases. Prioritize studies with:

  • Explicit methodological details (e.g., semicarbazide purity ≥95%, standardized bacterial inoculum sizes).
  • Quantitative outcomes (e.g., MIC values, log-reduction curves). Use meta-regression to identify covariates (e.g., temperature, assay duration) explaining heterogeneity in semicarbazide-antibiotic interactions .

Methodological Notes for Data Reporting

  • Tables/Figures: Include error bars for replicates (n ≥3) and statistical significance thresholds (e.g., p <0.05). Label axes with units (e.g., "Semicarbazide Concentration (µg/mL)") .
  • References: Cite primary sources for antibiotic preparation protocols and semicarbazide synthesis methods. Avoid non-peer-reviewed platforms like .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.